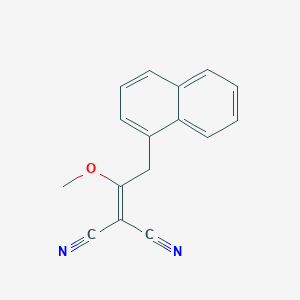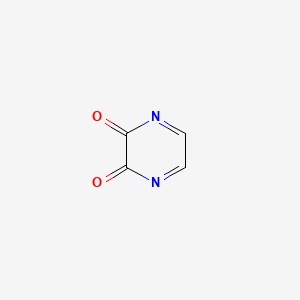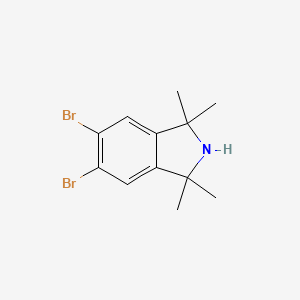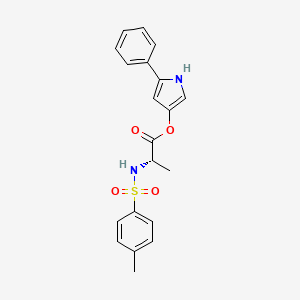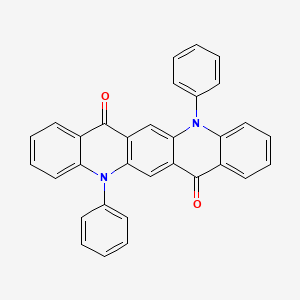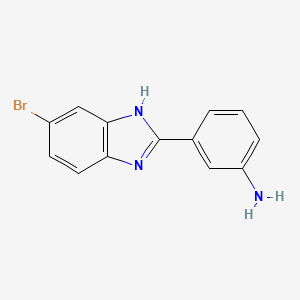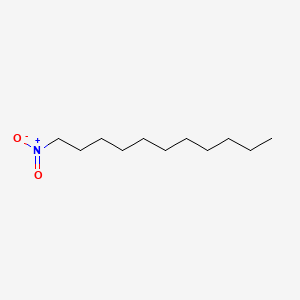
1-Nitroundecane
Übersicht
Beschreibung
1-Nitroundecane is a chemical compound that belongs to the family of nitroalkanes. It is a colorless liquid with a faint odor and is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1. Environmental Pollution and Carcinogenic Potential
1-Nitropyrene, primarily known as an environmental pollutant and a potent bacterial mutagen, has been extensively studied for its carcinogenic properties. Research by Howard et al. (1983) demonstrated the compound's capability to bind to DNA upon metabolic activation, indicating its potential role in carcinogenesis. Further, the study showed that the extent of DNA binding correlates with the frequency of induced histidine reversions in Salmonella typhimurium, suggesting its mutagenic potential (Howard, Heflich, Evans, & Beland, 1983).
2. Role in Oxidative Stress and Inflammation
Park and Park (2009) investigated the pro-inflammatory signals induced by 1-Nitropyrene using cultured human bronchial epithelial cells. The study revealed that 1-Nitropyrene induced the expression of genes related to pro-inflammatory responses, suggesting its role in causing inflammatory diseases. This research highlights the non-carcinogenic toxicities of 1-Nitropyrene, particularly in the context of its presence in diesel exhaust particles (DEP) (Park & Park, 2009).
3. Metabolic Pathways and Mutagenicity
El-Bayoumy and Hecht (1983) delved into the metabolism of 1-Nitropyrene, highlighting the formation of several metabolites through processes like nitroreduction and ring oxidation. This study provided insights into the mutagenic activities of these metabolites, thereby contributing to the understanding of the mutagenic activity of 1-Nitropyrene itself (El-Bayoumy & Hecht, 1983).
4. Potential in Nanotechnology and Sensing Applications
Recent advancements have explored the use of derivatives of 1-Nitropyrene in various fields, including nanotechnology. For example, Han et al. (2014) developed a fluorescent chemosensor using 1-Nitronyl nitroxide pyrene for detecting metal ions, demonstrating its potential in environmental monitoring and safety applications (Han, Wang, & Wang, 2014).
Eigenschaften
IUPAC Name |
1-nitroundecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIRDGZOAKOCGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Benzyloxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B3253054.png)

![Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B3253070.png)
